

# discovery and history of 2,3-Difluoro-4-hydroxybenzoic acid

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## Compound of Interest

**Compound Name:** 2,3-Difluoro-4-hydroxybenzoic acid

**Cat. No.:** B068359

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An In-Depth Technical Guide to **2,3-Difluoro-4-hydroxybenzoic Acid**: History, Synthesis, and Applications

## Introduction

**2,3-Difluoro-4-hydroxybenzoic acid**, with the CAS number 175968-39-5, is a fluorinated aromatic carboxylic acid.<sup>[1][2][3]</sup> The strategic placement of two fluorine atoms adjacent to the carboxyl and hydroxyl groups imparts unique electronic properties, influencing its reactivity and the characteristics of its derivatives. This compound has emerged not as a standalone therapeutic agent, but as a crucial, high-value intermediate in the synthesis of complex pharmaceuticals, particularly in the realm of novel antibiotics.<sup>[4]</sup> Its structural features are leveraged by medicinal chemists to enhance properties like metabolic stability and binding affinity in target drug molecules.<sup>[5]</sup> This guide provides a comprehensive overview of its history, details the evolution of its chemical synthesis, and offers a practical, step-by-step protocol for its preparation.

## Physicochemical Properties

A summary of the key physicochemical properties of **2,3-Difluoro-4-hydroxybenzoic acid** is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
CAS Number	175968-39-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	174.10 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	2,3-difluoro-4-hydroxybenzoic acid	<a href="#">[2]</a> <a href="#">[6]</a>
Melting Point	205-210 °C	<a href="#">[1]</a> <a href="#">[6]</a>
Appearance	Cream to pale brown powder	<a href="#">[6]</a>
SMILES	C1=CC(=C(C(=C1C(=O)O)F)F)O	<a href="#">[2]</a>
InChIKey	XIZIDHMVDRRFBT-UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[6]</a>

## Historical Context and Emergence in Drug Discovery

The history of **2,3-Difluoro-4-hydroxybenzoic acid** is intrinsically linked to the advancement of fluoroquinolone antibiotics. While a singular discovery event is not clearly documented, its emergence in scientific and patent literature corresponds with the search for new antibacterial agents with improved efficacy and broader spectra of activity.

The core challenge in synthesizing many complex pharmaceutical intermediates is developing a route that is safe, scalable, and economically viable. Early synthetic routes to related compounds often involved harsh conditions, such as the use of hazardous alkylolithium reagents at very low temperatures (e.g., -78 °C), which are difficult and costly to implement on an industrial scale.[\[7\]](#)

The development of practical synthetic pathways for compounds like **2,3-Difluoro-4-hydroxybenzoic acid** was driven by the need for key building blocks for next-generation drugs. For instance, it is identified as a starting material for novel antibacterial medicines such as Garenoxacin.[\[4\]](#) The necessity to circumvent costly starting materials and complex, low-yield

reaction steps spurred the innovation of new synthetic strategies, leading to the multi-step syntheses from readily available chemicals that are documented in modern patents.[4]

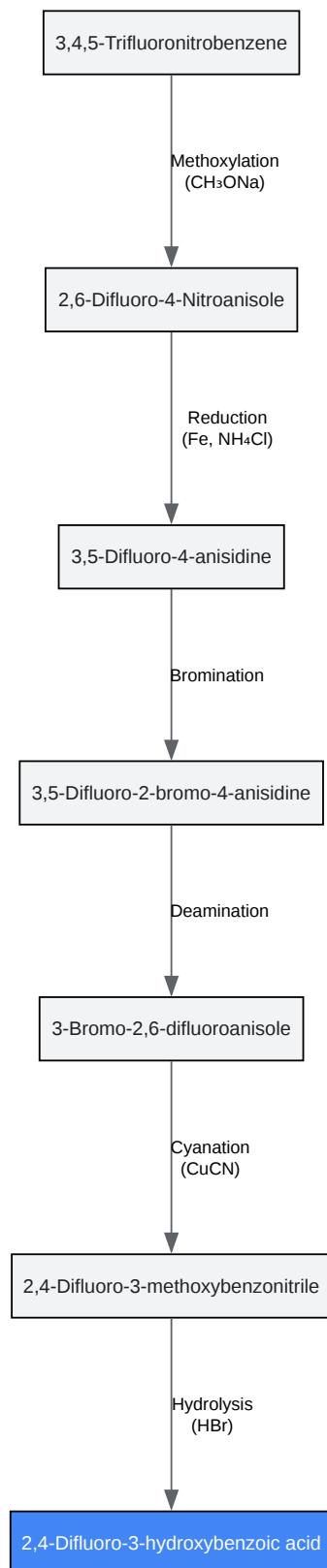
## Strategic Synthesis: A Multi-Step Approach

One of the most well-documented synthetic routes for a related isomer, 2,4-difluoro-3-hydroxybenzoic acid, highlights a common strategy in fluorochemistry: a multi-step pathway starting from a simple, commercially available fluorinated benzene derivative. A notable patented method begins with 3,4,5-trifluoronitrobenzene and proceeds through a sequence of six key transformations to arrive at the final product.[4] This approach demonstrates the deliberate and strategic manipulation of functional groups around the aromatic ring.

The logic behind this multi-step process is rooted in the principles of electrophilic aromatic substitution and directing group effects. The fluorine and nitro groups heavily influence the position of subsequent reactions. The pathway involves:

- Methoxylation: To introduce a methoxy group which will later be converted to the target hydroxyl group.
- Reduction: Conversion of the nitro group to an amine, a versatile functional group for further modifications.
- Bromination: Introduction of a bromine atom, which serves as a handle for subsequent reactions.
- Deamination: Removal of the amine group after it has served its purpose in directing the bromination step.
- Cyanation: Replacing the bromine with a nitrile (cyano) group, which is a precursor to the carboxylic acid.
- Hydrolysis: Simultaneous conversion of the nitrile to a carboxylic acid and demethylation of the methoxy group to the final hydroxyl group.[4]

This sequence is a prime example of synthetic problem-solving, where each step is chosen to set up the molecule for the next transformation, ultimately leading to the desired substitution pattern with high efficiency.

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